Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is a chemical compound that belongs to the class of cyclopropanecarboxylic acids. This compound features a cyclopropane ring with a carboxylic acid functional group and a pyridine substituent. The specific stereochemistry of this compound is denoted by the (1R,2R) configuration, indicating the arrangement of atoms around the cyclopropane ring.
This compound can be synthesized through various methods, often involving the reaction of cyclopropanecarboxylic acid derivatives with pyridine or its derivatives. The literature provides several synthetic pathways and technical details regarding its production, which are crucial for understanding its properties and applications.
Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is classified under:
The synthesis of cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- can be achieved through several methodologies:
The synthesis often requires careful control of temperature and reaction time to ensure high yields and selectivity for the desired stereoisomer. Techniques such as chromatography may be employed to purify the final product.
The molecular formula for cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is . Its structure includes:
Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic effects of the pyridine ring and the steric hindrance provided by the cyclopropane structure.
The mechanism by which cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- exerts its effects typically involves:
Research into its pharmacological effects is ongoing, focusing on its potential applications in medicinal chemistry.
Thermodynamic data such as heat of formation and boiling points provide insights into its stability and reactivity profiles.
Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- has various applications in scientific research:
The synthesis of pyridine-appended cyclopropane derivatives, such as Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel-, primarily relies on cyclopropanation reactions of appropriately substituted pyridine precursors. These methodologies exploit the reactivity of pyridinyl alkenes or diazo compounds to construct the strained cyclopropane ring. Two principal strategies dominate this synthetic domain:
Pyridinyl Allylic System Activation: Pyridine-containing allylic alcohols or halides serve as key intermediates for cyclopropanation. Treatment with silyl ketene acetals under Lewis acid catalysis (e.g., titanium tetrachloride) facilitates a tandem nucleophilic addition-ring closure sequence. This approach leverages the electron-deficient nature of the pyridine ring to direct regioselective attack at the ortho-position relative to the nitrogen atom. The resulting cyclopropane ring forms trans to the pyridinyl substituent as a major diastereomer, providing a foundation for subsequent stereochemical refinement [6].
Transition Metal-Catalyzed Decomposition: Dirhodium(II) carboxylate catalysts (e.g., Rh₂(OAc)₄) enable the decomposition of α-diazo esters bearing ortho-pyridinyl substituents. This catalytic cycle generates rhodium carbenoids that undergo intramolecular cyclopropanation with tethered alkenes. The ortho-positioning of the alkene relative to the diazo moiety on the pyridine scaffold is critical for forming the fused bicyclic system characteristic of pyridine-based cyclopropane carboxylates. This method demonstrates enhanced regiocontrol compared to intermolecular variants, minimizing side products [2] [6].
Table 1: Common Cyclopropanation Strategies for Pyridine-Fused Systems
| Strategy | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|
| Allylic Activation | Silyl ketene acetal, TiCl₄ | High regioselectivity (ortho-direction) | Moderate diastereoselectivity |
| Metal-Carbenoid Cyclization | α-Diazo ester, Rh₂(OAc)₄ | Intramolecular control, reduced side products | Sensitive diazo handling required |
Achieving the (1R,2R)-rel relative stereochemistry in cyclopropane carboxylates demands precise stereocontrol during ring formation or post-cyclopropanation modification. The trans configuration of substituents at the C1 and C2 positions of the cyclopropane ring is a defining feature of this stereoisomer. Key methodologies include:
Chiral Pool Starting Materials: Enantiomerically pure natural products like tartaric acid or chiral terpenes provide templates for asymmetric induction. For instance, trans-1,2-disubstituted cyclopropanes are accessible through diastereoselective cyclopropanation of chiral acrylate esters derived from menthol or similar auxiliaries. The steric bulk of the chiral auxiliary directs the approach of the carbene or nucleophile, favoring formation of the trans-diastereomer. Subsequent hydrolysis releases the enantiomerically enriched cyclopropanecarboxylic acid, such as the 2-(2-pyridinyl) derivative, with high enantiomeric excess [5] [6].
Asymmetric Simmons-Smith Reaction: Zinc carbenoids generated from diiodomethane and zinc-silver couple react with pyridinyl alkenes in the presence of chiral disulfonamide ligands. These ligands complex the zinc center, creating a chiral environment that differentiates the enantiotopic faces of the alkene. This method delivers trans-cyclopropylpyridines with enantiomeric excesses (ee) exceeding 90% under optimized conditions. The (1R,2R)-rel configuration arises from anti addition across the double bond, controlled by the chiral ligand's architecture [6].
Resolution Techniques: When stereoselective synthesis yields racemates, classical resolution using chiral amines (e.g., brucine, cinchonidine) separates enantiomers via diastereomeric salt crystallization. Enzymatic resolution employing lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer of a cyclopropane ester precursor. This is particularly effective for trans-disubstituted cyclopropanecarboxylates like the target compound, enabling isolation of the (1R,2R)-enantiomer with high purity [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2